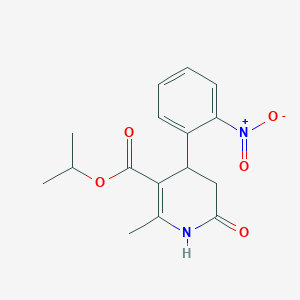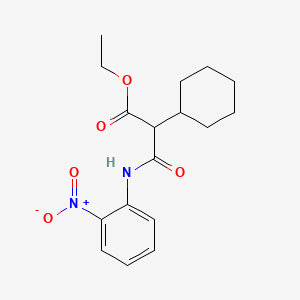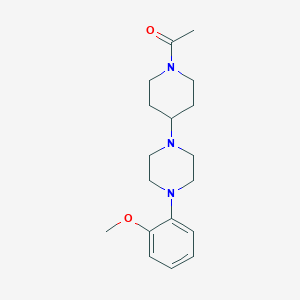![molecular formula C16H16ClN3O4 B5097470 [4-(2-Chloro-4-nitrophenyl)piperazin-1-yl]-(5-methylfuran-2-yl)methanone](/img/structure/B5097470.png)
[4-(2-Chloro-4-nitrophenyl)piperazin-1-yl]-(5-methylfuran-2-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[4-(2-Chloro-4-nitrophenyl)piperazin-1-yl]-(5-methylfuran-2-yl)methanone is a complex organic compound with a unique structure that combines a piperazine ring, a chloronitrophenyl group, and a methylfuran moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of [4-(2-Chloro-4-nitrophenyl)piperazin-1-yl]-(5-methylfuran-2-yl)methanone typically involves multiple steps, starting with the preparation of the intermediate compoundsThe reaction conditions often require the use of strong acids like sulfuric acid and catalysts such as aluminum chloride to facilitate the acylation process .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale nitration and acylation processes, with careful control of reaction parameters to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
[4-(2-Chloro-4-nitrophenyl)piperazin-1-yl]-(5-methylfuran-2-yl)methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, potentially converting the nitro group to an amino group.
Substitution: The chloronitrophenyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Formation of nitro-oxides.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted phenyl derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic pathways.
Biology
In biological research, [4-(2-Chloro-4-nitrophenyl)piperazin-1-yl]-(5-methylfuran-2-yl)methanone is studied for its potential as a pharmacophore. It can be used to design new drugs with specific biological activities, such as antimicrobial or anticancer properties.
Medicine
The compound’s potential medicinal applications include its use as a lead compound in drug discovery programs. Researchers investigate its interactions with various biological targets to develop new therapeutic agents.
Industry
In the industrial sector, this compound can be used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Wirkmechanismus
The mechanism of action of [4-(2-Chloro-4-nitrophenyl)piperazin-1-yl]-(5-methylfuran-2-yl)methanone involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may bind to enzymes or receptors, modulating their activity. The chloronitrophenyl group can interact with active sites, while the piperazine ring provides structural stability and enhances binding affinity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Dichloroaniline: An aniline derivative with two chlorine atoms, used in the production of dyes and herbicides.
Knoevenagel Condensation Products: Compounds formed through the Knoevenagel reaction, which are valuable in organic synthesis.
Uniqueness
[4-(2-Chloro-4-nitrophenyl)piperazin-1-yl]-(5-methylfuran-2-yl)methanone stands out due to its combination of a piperazine ring and a chloronitrophenyl group, which imparts unique chemical reactivity and potential biological activity. This makes it a versatile compound for various applications in research and industry.
Eigenschaften
IUPAC Name |
[4-(2-chloro-4-nitrophenyl)piperazin-1-yl]-(5-methylfuran-2-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClN3O4/c1-11-2-5-15(24-11)16(21)19-8-6-18(7-9-19)14-4-3-12(20(22)23)10-13(14)17/h2-5,10H,6-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KIEJRAWBFORARR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)C(=O)N2CCN(CC2)C3=C(C=C(C=C3)[N+](=O)[O-])Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClN3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.77 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-{2-[4-(2-fluorophenyl)-1-piperazinyl]-2-oxoethyl}-N-methylbenzenesulfonamide](/img/structure/B5097398.png)
![4-ethoxy-N-{4-[(E)-phenyldiazenyl]phenyl}benzamide](/img/structure/B5097408.png)
![2-[(4-chlorobenzyl)thio]-N-[2-(phenylthio)ethyl]acetamide](/img/structure/B5097410.png)
![N,N-diethyl-2-(2-phenylimidazo[1,2-a]benzimidazol-3-yl)ethanamine;dihydrochloride](/img/structure/B5097417.png)
![(5E)-5-{[5-(2,4-dichlorophenyl)furan-2-yl]methylidene}-3-phenyl-1,3-thiazolidine-2,4-dione](/img/structure/B5097424.png)

![3,5-bis[(2,2-dimethylpropanoyl)amino]-N-(2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinyl)benzamide](/img/structure/B5097428.png)

![N-[5-(1,3-benzothiazol-2-yl)-2-methylphenyl]-2-(4-chlorophenoxy)acetamide](/img/structure/B5097443.png)

![4-[5-(1,3-benzodioxol-5-ylmethylene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(2-ethylphenyl)butanamide](/img/structure/B5097476.png)

![3,3-dimethyl-10-pentanoyl-11-(2-thienyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5097482.png)
![ethyl 4-[4-(1,3-benzodioxol-5-ylmethylene)-3,5-dioxo-1-pyrazolidinyl]benzoate](/img/structure/B5097484.png)
